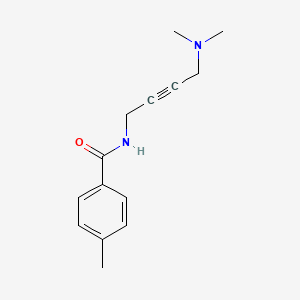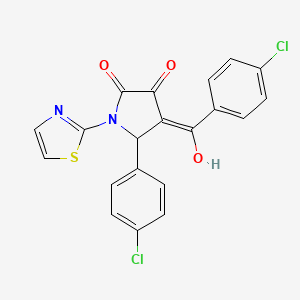![molecular formula C12H17N3O3 B2843352 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006455-09-9](/img/structure/B2843352.png)
1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1006455-09-9 . It has a molecular weight of 251.29 . The IUPAC name for this compound is 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O3/c16-11(14-10-4-2-1-3-5-10)8-15-7-9(6-13-15)12(17)18/h6-7,10H,1-5,8H2,(H,14,16)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
Research has shown advancements in the synthesis of pyrazole derivatives, highlighting the efficiency and yield improvements in these processes. For example, Dong et al. (2011) described an improved synthesis method for 1H-pyrazole-4-carboxylic acid, increasing the yield significantly to 97.1% from previously reported 70% (Dong, 2011). This advancement suggests that similar methods could potentially be applied to the synthesis of 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid, enhancing its availability for research and application.
Molecular Structure and Reactivity
Studies on the molecular structure and reactivity of pyrazole derivatives provide a basis for understanding their potential applications. For instance, Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and explored their coordination and crystallization properties with metals such as Cu, Co, and Zn, revealing their potential in forming chelate complexes (Radi et al., 2015). This indicates that pyrazole derivatives, including the one , could have applications in materials science, particularly in the synthesis of coordination complexes with various metals.
Biological and Medicinal Research
Pyrazole derivatives have also been studied for their biological and medicinal properties. Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines, which showed potential as anticancer agents and cyclin-dependent kinase (Cdk) inhibitors (Stepanenko et al., 2011). Such research underscores the potential of pyrazole derivatives in the development of new therapeutic agents, suggesting that this compound could also be explored for similar biological and medicinal applications.
Catalysis and Green Chemistry
Research on pyrazole derivatives extends into their use in catalysis and green chemistry applications. For example, Ranu et al. (2008) utilized a basic ionic liquid for the green synthesis of tetrahydrobenzo[b]pyran derivatives, demonstrating the role of pyrazole-related compounds in promoting efficient and environmentally friendly chemical reactions (Ranu et al., 2008). This suggests that this compound could potentially be investigated for its utility in catalysis and as a component in green chemistry methodologies.
Eigenschaften
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(14-10-4-2-1-3-5-10)8-15-7-9(6-13-15)12(17)18/h6-7,10H,1-5,8H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBGJIXRVRCJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)

![[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B2843283.png)


![(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile](/img/structure/B2843287.png)


